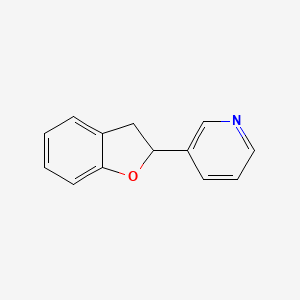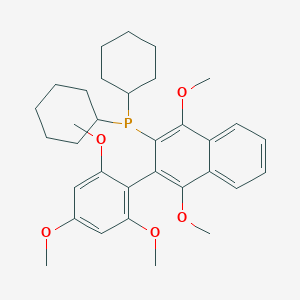
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are widely used in various chemical reactions, particularly in catalysis and organic synthesis. The unique structure of this compound, featuring multiple methoxy groups and a naphthalene core, makes it a valuable reagent in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine typically involves the reaction of cyclohexylphosphine with a naphthalene derivative that contains methoxy groups. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines with lower oxidation states.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, where its unique properties can enhance reaction efficiency and selectivity.
作用機序
The mechanism by which Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine exerts its effects is primarily through its role as a ligand. It can coordinate with metal centers in catalytic complexes, stabilizing reactive intermediates and facilitating various chemical transformations. The methoxy groups and naphthalene core contribute to its electronic and steric properties, influencing its reactivity and selectivity in different reactions.
類似化合物との比較
Similar Compounds
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine
- Dicyclohexyl(2’,4’,6’-triisopropyl-3,6-dimethoxy-[1,1’-biphenyl]-2-yl)phosphine- (2- (2-aminoethyl)phenyl)palladium (II) chloride
Uniqueness
Compared to similar compounds, Dicyclohexyl(1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl)phosphine offers unique advantages due to its specific structural features. The presence of multiple methoxy groups and the naphthalene core provide distinct electronic properties, enhancing its performance in certain catalytic applications. Additionally, its steric bulk can influence the selectivity of reactions, making it a valuable tool in synthetic chemistry.
特性
分子式 |
C33H43O5P |
|---|---|
分子量 |
550.7 g/mol |
IUPAC名 |
dicyclohexyl-[1,4-dimethoxy-3-(2,4,6-trimethoxyphenyl)naphthalen-2-yl]phosphane |
InChI |
InChI=1S/C33H43O5P/c1-34-22-20-27(35-2)29(28(21-22)36-3)30-31(37-4)25-18-12-13-19-26(25)32(38-5)33(30)39(23-14-8-6-9-15-23)24-16-10-7-11-17-24/h12-13,18-21,23-24H,6-11,14-17H2,1-5H3 |
InChIキー |
REUHDSFIGWPAGB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C3=CC=CC=C3C(=C2P(C4CCCCC4)C5CCCCC5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


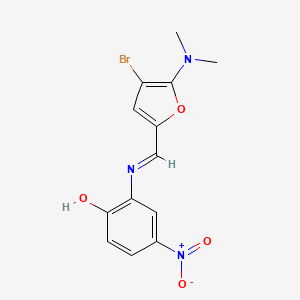
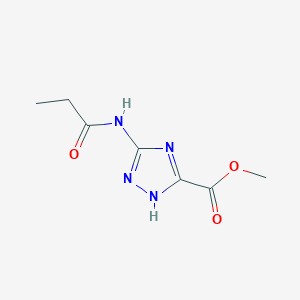

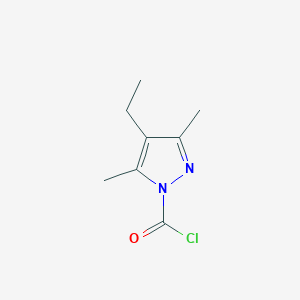
![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)

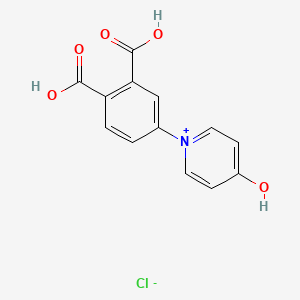
![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
![2-(Difluoromethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12874341.png)
![3-Isopropyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12874347.png)
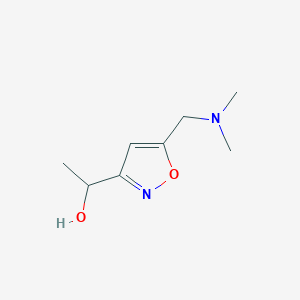
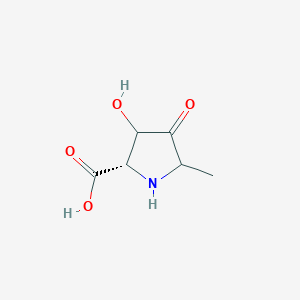
![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
